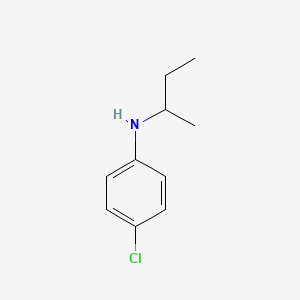
N-(butan-2-yl)-4-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-4-chloroaniline is an organic compound that belongs to the class of anilines It consists of a butan-2-yl group attached to the nitrogen atom of a 4-chloroaniline molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-chloroaniline can be achieved through several methods. One common approach involves the alkylation of 4-chloroaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloroaniline and butan-2-yl halide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The mixture is heated under reflux for several hours, allowing the alkylation to occur, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydrocarbon derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-chloroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(butan-2-yl)-4-fluoroaniline
- N-(butan-2-yl)-4-bromoaniline
- N-(butan-2-yl)-4-iodoaniline
Uniqueness
N-(butan-2-yl)-4-chloroaniline is unique due to the presence of the chloro group, which imparts distinct chemical and physical properties compared to its analogs. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific applications.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
N-butan-2-yl-4-chloroaniline |
InChI |
InChI=1S/C10H14ClN/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
IICNQZHWRPYSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















